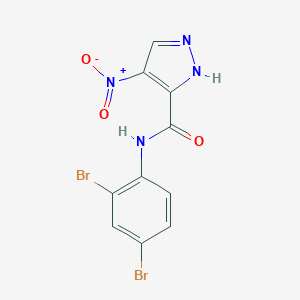![molecular formula C18H17N3OS B213639 1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213639.png)
1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ML130 and is a potent and selective inhibitor of the protein kinase C-related kinase 5 (PRK5).
Mécanisme D'action
ML130 inhibits PRK5 by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the function of PRK5.
Biochemical and physiological effects:
Studies have shown that ML130 can inhibit the growth and proliferation of cancer cells by targeting PRK5. It has also been found to have neuroprotective effects in models of Alzheimer's and Parkinson's disease. Additionally, ML130 has been shown to have anti-inflammatory effects in models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ML130 as a PRK5 inhibitor provides several advantages for lab experiments. It is a highly selective inhibitor of PRK5, which reduces the potential for off-target effects. Additionally, it has been shown to be effective in various biological systems, including cell culture and animal models. However, the limitations of ML130 include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on ML130. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of ML130 for these applications. Finally, research is needed to develop more potent and selective inhibitors of PRK5 to further advance our understanding of the role of this kinase in disease pathogenesis.
Méthodes De Synthèse
The synthesis of ML130 involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the preparation of 2-bromo-1-phenylsulfanylbenzene, which is then reacted with 1-ethyl-1H-pyrazole-3-carboxylic acid to form 1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
ML130 has been extensively studied for its potential applications in various scientific research fields. It has been found to be a useful tool for studying the function of PRK5 in various biological processes. PRK5 has been implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Therefore, the use of ML130 as a PRK5 inhibitor can provide valuable insights into the role of PRK5 in disease pathogenesis.
Propriétés
Nom du produit |
1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H17N3OS |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-ethyl-N-(2-phenylsulfanylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17N3OS/c1-2-21-13-12-16(20-21)18(22)19-15-10-6-7-11-17(15)23-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,22) |
Clé InChI |
OSZIRXIIQRTHQM-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
SMILES canonique |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



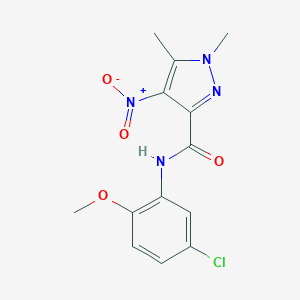
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
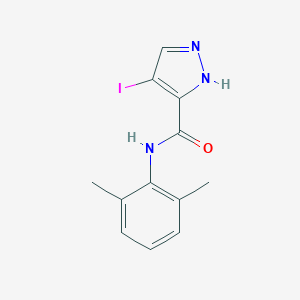
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)
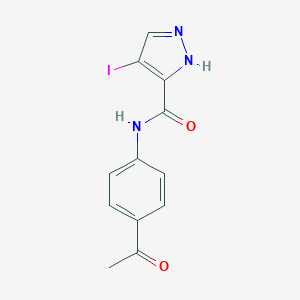
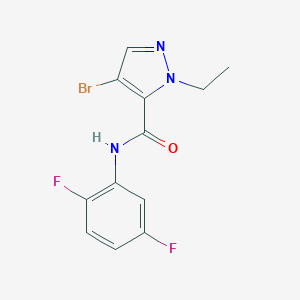
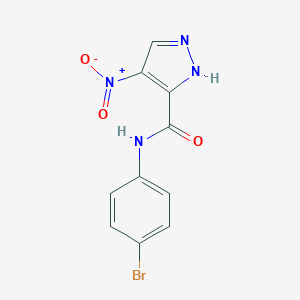
![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
